molecular formula C7H3BrN2O B13910288 5-Bromo-3-formylpicolinonitrile

5-Bromo-3-formylpicolinonitrile

Cat. No.: B13910288
M. Wt: 211.02 g/mol
InChI Key: FHGDIEJFAKFZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-formylpicolinonitrile is a pyridine derivative featuring a bromine atom at position 5, a formyl group (-CHO) at position 3, and a nitrile (-CN) group at position 2. The formyl group distinguishes it from other halogen- or alkyl-substituted picolinonitriles, likely influencing its reactivity in organic synthesis, particularly in condensation reactions or as a precursor for pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C7H3BrN2O

Molecular Weight

211.02 g/mol

IUPAC Name

5-bromo-3-formylpyridine-2-carbonitrile

InChI

InChI=1S/C7H3BrN2O/c8-6-1-5(4-11)7(2-9)10-3-6/h1,3-4H

InChI Key

FHGDIEJFAKFZNL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C=O)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-formylpicolinonitrile typically involves the bromination of 3-formylpicolinonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 5-position of the pyridine ring. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of 5-Bromo-3-formylpicolinonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-formylpicolinonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 5-Bromo-3-carboxypicolinonitrile.

    Reduction: 5-Bromo-3-hydroxymethylpicolinonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-formylpicolinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-formylpicolinonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key analogs of 5-Bromo-3-formylpicolinonitrile, highlighting substituent differences and similarities:

Compound Name CAS Number Substituents (Position 3) Molecular Weight* Key Properties/Applications
5-Bromo-3-formylpicolinonitrile Not specified Formyl (-CHO) ~211 (estimated) Likely high reactivity due to formyl group; potential intermediate in cross-coupling reactions
5-Bromo-3-methylpicolinonitrile 156072-86-5 Methyl (-CH₃) 197.03 High purity (100%); used in pharmaceutical synthesis
5-Bromo-3-fluoropicolinonitrile 149488-78-8 Fluorine (-F) 201.00 Electron-withdrawing substituent; enhances electrophilicity for nucleophilic substitution
5-Bromo-3-chloropicolinonitrile 945557-04-0 Chlorine (-Cl) 217.46 High structural similarity (0.90); used in halogen exchange reactions
3-Fluoro-5-(trifluoromethyl)picolinonitrile 97509-75-6 Trifluoromethyl (-CF₃) 220.09 Strong electron-withdrawing group; stabilizes intermediates in agrochemical synthesis
Methyl 5-bromo-3-methylpicolinate 178876-82-9 Methyl ester (-COOCH₃) 244.14 Ester group alters solubility and reactivity compared to nitriles; common in ester hydrolysis studies

*Molecular weights are calculated based on standard atomic masses where exact values are unavailable in the evidence.

Reactivity and Functional Group Influence

  • Formyl Group (-CHO): The formyl group in 5-Bromo-3-formylpicolinonitrile is highly reactive, enabling participation in aldol condensations or reductive amination. This contrasts with methyl or halogen substituents, which are less reactive but provide steric or electronic stabilization .
  • Nitrile Group (-CN) : The nitrile at position 2 enhances stability and resistance to oxidation compared to esters (e.g., methyl picolinates). It also serves as a directing group in metal-catalyzed cross-coupling reactions .
  • Bromine at Position 5 : The bromine atom is a common site for Suzuki-Miyaura or Ullmann coupling reactions. Its presence in all listed analogs underscores its utility in constructing complex heterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.